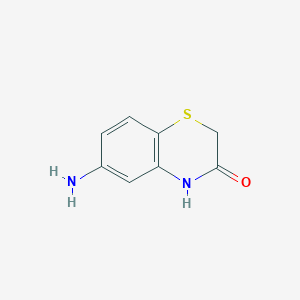

6-amino-2H-1,4-benzothiazin-3(4H)-one

Description

The exact mass of the compound 6-amino-2H-1,4-benzothiazin-3(4H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-amino-2H-1,4-benzothiazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2H-1,4-benzothiazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAZYXUGSKFPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350722 | |

| Record name | 6-amino-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21762-78-7 | |

| Record name | 6-amino-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Benzothiazine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties of 6-amino-2H-1,4-benzothiazin-3(4H)-one

The 2H-1,4-benzothiazin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique structural and electronic properties make it a versatile building block for the synthesis of compounds with a broad spectrum of biological and pharmacological activities.[1][2] Derivatives of this core have been investigated for their potential as anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic agents, among others.[1] The inherent bioactivity of the benzothiazine nucleus stems from its rigid, bicyclic structure which can effectively present pharmacophoric features in a well-defined spatial orientation for interaction with biological targets.

This guide focuses specifically on 6-amino-2H-1,4-benzothiazin-3(4H)-one , a key derivative where an amino group is introduced at the C6 position of the benzene ring. This functionalization is of particular strategic importance in drug design. The amino group serves as a crucial handle for further chemical modification, allowing for the synthesis of extensive compound libraries. It can act as a hydrogen bond donor and acceptor, and its basicity can be tuned to modulate physicochemical properties like solubility and cell permeability, which are critical for pharmacokinetic profiles. Understanding the fundamental chemical properties, synthesis, and reactivity of this molecule is therefore essential for researchers aiming to leverage its potential in developing novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While specific experimental data for the 6-amino derivative is sparse in publicly available literature, we can infer its properties from the parent compound and related structures. The introduction of the amino group is expected to increase polarity and melting point compared to the unsubstituted parent compound.

Table 1: Core Physicochemical Properties

| Property | Data (for parent 2H-1,4-benzothiazin-3(4H)-one) | Comments for 6-amino derivative |

| CAS Number | 5325-20-2[2] | For 6-amino derivative: 89976-75-0 |

| Molecular Formula | C₈H₇NOS[2] | C₈H₈N₂OS |

| Molecular Weight | 165.22 g/mol [2] | 180.23 g/mol |

| Appearance | White crystalline powder[2] | Expected to be a colored solid (e.g., off-white, yellow, or brown) due to the amino group. |

| Melting Point | 178-185 °C[2] | Expected to be higher due to increased intermolecular hydrogen bonding. |

| Solubility | --- | Expected to have low solubility in water but improved solubility in polar organic solvents and acidic aqueous solutions. |

Spectroscopic Insights (Anticipated)

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by the C6-amino group. The CH₂ protons of the thiazine ring would likely appear as a singlet, and the N-H protons of the amide and amino groups would be visible, with their chemical shifts dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would reveal signals for the eight distinct carbon atoms. The carbonyl carbon (C=O) would be found significantly downfield (~164 ppm), while the aromatic carbons would appear in the typical 115-150 ppm range.[3][4]

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for both the amine and amide groups (typically in the 3200-3400 cm⁻¹ region), a strong C=O stretch for the lactam carbonyl (around 1680 cm⁻¹), and C=C stretching for the aromatic ring.[3][5]

Synthesis and Mechanistic Considerations

The synthesis of the 2H-1,4-benzothiazin-3(4H)-one scaffold is well-established, typically involving the cyclocondensation of a 2-aminothiophenol derivative with a two-carbon electrophile.[1] The most logical and efficient pathway to 6-amino-2H-1,4-benzothiazin-3(4H)-one involves a multi-step sequence starting from a commercially available, appropriately substituted aniline.

The key strategic decision is the timing of the amino group introduction. A common approach is to carry a nitro group through the synthesis, which acts as a precursor to the amine. The nitro group is robust and unreactive under the conditions used for ring formation and can be selectively reduced in the final step.

Experimental Protocol: Synthesis via Nitro-Precursor Reduction

This protocol outlines a reliable, field-proven method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 2-amino-4-nitrobenzenethiol

-

Start with 4-nitroaniline. The synthesis involves diazotization followed by reaction with a sulfur source like potassium ethyl xanthate and subsequent hydrolysis. This is a standard procedure in heterocyclic chemistry.

-

Causality: This multi-step process is necessary to introduce the thiol group ortho to the amino group, which is the key precursor for the benzothiazine ring system.

Step 2: Cyclocondensation to form 6-nitro-2H-1,4-benzothiazin-3(4H)-one

-

Dissolve 2-amino-4-nitrobenzenethiol in a suitable solvent such as ethanol or DMF.

-

Add an equimolar amount of 2-chloroacetic acid or ethyl chloroacetate and a non-nucleophilic base (e.g., sodium acetate or potassium carbonate).[1]

-

Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.

-

Upon cooling, the product often precipitates and can be collected by filtration.

-

Causality: This reaction proceeds via an initial S-alkylation of the highly nucleophilic thiophenol, followed by an intramolecular nucleophilic acyl substitution where the aniline nitrogen attacks the carbonyl carbon, displacing the chlorine and forming the six-membered thiazine ring. The base is crucial to deprotonate the thiol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

Step 3: Reduction of the Nitro Group to form 6-amino-2H-1,4-benzothiazin-3(4H)-one

-

Suspend the 6-nitro-2H-1,4-benzothiazin-3(4H)-one in a solvent like ethanol or acetic acid.

-

Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete.

-

Work-up involves neutralizing the acid (if used) and extracting the product into an organic solvent.

-

Causality: The nitro group is readily reduced to a primary amine under these standard conditions without affecting the lactam or the thioether functionalities, making this a highly selective and high-yielding transformation.

Chemical Reactivity and Derivatization Potential

The 6-amino-2H-1,4-benzothiazin-3(4H)-one molecule possesses three primary sites for chemical modification: the C6-aromatic amine, the N4-lactam nitrogen, and the aromatic ring itself. This trifecta of reactivity makes it an exceptionally valuable scaffold for building chemical diversity.

-

Reactions at the C6-Amino Group: This is the most versatile functional group for derivatization.

-

Acylation: The primary amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form amides. This is a common strategy to introduce a vast array of substituents.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drugs.

-

Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a clean and efficient method for synthesizing secondary and tertiary amines.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

-

-

Reactions at the N4-Lactam Nitrogen:

-

N-Alkylation: The N-H proton of the lactam is weakly acidic and can be deprotonated by a strong base (e.g., NaH). The resulting anion is a potent nucleophile that can be alkylated with alkyl halides. This allows for the introduction of substituents that can modulate solubility or interact with specific binding pockets in a target protein.

-

-

Reactions on the Aromatic Ring:

-

Electrophilic Aromatic Substitution (EAS): The C6-amino group is a strong activating group and is ortho-, para-directing. This means that further EAS reactions, such as halogenation or nitration, will preferentially occur at the C5 and C7 positions, which are ortho and para to the amine, respectively.

-

Applications in Drug Development and Medicinal Chemistry

The benzothiazine scaffold is a cornerstone in the development of biologically active compounds.[1] The 6-amino derivative, in particular, serves as a key intermediate for synthesizing potent therapeutic agents.

A notable example is in the field of neurodegenerative diseases. Researchers have designed and synthesized a series of 6-(substituted-acetyl)-2H-benzo[b][1][4]thiazin-3(4H)-one derivatives as potent acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease.[5] In this work, the 6-amino group of a precursor was acylated to introduce a chloroacetyl moiety, which was then used to link to various thiadiazole fragments. Several of these final compounds exhibited inhibitory activity against AChE in the nanomolar range, comparable to the reference drug donepezil.[5] Molecular docking studies revealed that the benzothiazin-3(4H)-one ring forms crucial hydrogen bonds within the active site of the enzyme, anchoring the molecule for effective inhibition.[5]

Furthermore, the broader class of benzothiazine derivatives has demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties, suggesting that libraries derived from 6-amino-2H-1,4-benzothiazin-3(4H)-one could yield promising leads in these therapeutic areas as well.[1][6]

Conclusion

6-amino-2H-1,4-benzothiazin-3(4H)-one is more than just a simple chemical; it is a highly valuable and versatile platform for innovation in drug discovery. Its synthesis is achievable through well-understood chemical transformations, and its multiple reactive sites offer a rich landscape for chemical exploration. The strategic placement of the C6-amino group provides an ideal anchor point for derivatization, enabling the systematic optimization of structure-activity relationships. As researchers continue to seek novel molecular architectures to combat complex diseases, the chemical properties of this benzothiazine derivative ensure it will remain a molecule of significant interest for the foreseeable future.

References

- Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates.

- 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways.

-

Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health (NIH).

- 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities.

- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journals.

-

Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI.

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.

- 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. PubChem.

- 2H1,4-Benzotiazin-3(4H-ona. Chem-Impex.

- 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Sigma-Aldrich.

- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.

- 6-Amino-2H-1,4-benzoxazin-3(4H)-one. Sigma-Aldrich.

- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.

- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journals.

Sources

- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]

- 6. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-amino-2H-1,4-benzothiazin-3(4H)-one (CAS No. 21762-78-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Within this promising class of molecules, 6-amino-2H-1,4-benzothiazin-3(4H)-one stands out as a key intermediate and a pharmacologically relevant entity in its own right. Its strategic amino functionalization offers a versatile handle for the synthesis of diverse derivatives, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. This guide provides a comprehensive technical overview of 6-amino-2H-1,4-benzothiazin-3(4H)-one, consolidating available information on its synthesis, physicochemical properties, and biological significance to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for 6-amino-2H-1,4-benzothiazin-3(4H)-one is not widely published, the following table summarizes its key identifiers and calculated properties.

| Property | Value | Source |

| CAS Number | 21762-78-7 | Chemical Abstracts Service |

| Molecular Formula | C₈H₈N₂OS | Calculated |

| Molecular Weight | 180.23 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one: A Strategic Approach

The synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one can be logically approached through a multi-step pathway commencing with a suitably substituted aniline derivative. A plausible and commonly employed strategy in heterocyclic chemistry involves the initial construction of the benzothiazine core with a nitro group at the desired position, followed by a subsequent reduction to the amine.

Conceptual Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process:

Caption: Conceptual workflow for the synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-established and chemically sound method for the synthesis of analogous compounds and is presented here as a detailed guide. Researchers should adapt and optimize these conditions as necessary.

Stage 1: Synthesis of 2-amino-5-nitrothiophenol (Starting Material)

The synthesis of the key starting material, 2-amino-5-nitrothiophenol, can be achieved from 2-chloro-5-nitroaniline.

-

Reaction: 2-chloro-5-nitroaniline is reacted with sodium sulfide and sulfur to introduce the thiol group, yielding sodium 2-amino-4-nitrobenzenethiolate.

Stage 2: Synthesis of 6-nitro-2H-1,4-benzothiazin-3(4H)-one

This stage involves the formation of the benzothiazine ring system.

-

Chloroacetylation: 2-amino-5-nitrothiophenol is reacted with chloroacetyl chloride in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine, pyridine) to yield N-(2-mercapto-4-nitrophenyl)-2-chloroacetamide.

-

Intramolecular Cyclization: The resulting intermediate undergoes intramolecular nucleophilic substitution, where the thiolate anion displaces the chloride on the acetyl group to form the six-membered heterocyclic ring. This cyclization is typically promoted by a base (e.g., sodium hydroxide, potassium carbonate) in a solvent such as ethanol or dimethylformamide.

Stage 3: Reduction of 6-nitro-2H-1,4-benzothiazin-3(4H)-one to 6-amino-2H-1,4-benzothiazin-3(4H)-one

The final step is the reduction of the nitro group to the desired amine.

-

Reaction Setup: Dissolve 6-nitro-2H-1,4-benzothiazin-3(4H)-one in a suitable solvent, such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent. Common and effective choices for nitro group reduction include:

-

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

Iron (Fe) powder in acetic acid or with a catalytic amount of hydrochloric acid.

-

Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

-

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the reduction. Reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the reducing agent and byproducts. For example, if using tin(II) chloride, the mixture is typically basified to precipitate tin salts, which are then filtered off. The product is then extracted into an organic solvent. The crude product is purified by recrystallization or column chromatography to yield 6-amino-2H-1,4-benzothiazin-3(4H)-one.

Biological Activities and Potential Therapeutic Applications

The 1,4-benzothiazine scaffold is a recurring motif in compounds exhibiting a diverse range of biological activities. While specific data for the 6-amino derivative is limited, the broader class of compounds has shown promise in several therapeutic areas.

Acetylcholinesterase (AChE) Inhibition

Several studies have explored 1,4-benzothiazine derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease. For instance, a series of thiadiazole-hybridized benzothiazine derivatives demonstrated potent AChE inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the standard drug donepezil[1][2]. The 6-amino group of the title compound serves as a key synthetic handle to introduce such pharmacologically active moieties.

Anti-inflammatory Activity

Derivatives of 1,4-benzothiazine have been investigated for their anti-inflammatory properties. The structural similarity of the benzothiazine core to phenothiazines, a class of drugs with known anti-inflammatory effects, provides a rationale for this exploration.

Anticancer Activity

The anticancer potential of the 1,4-benzothiazine scaffold has also been a subject of investigation. Certain substituted 1,4-benzothiazines have been reported to exhibit cytotoxic activity against various cancer cell lines.

Mechanism of Action: An Area for Future Investigation

The precise mechanism of action for 6-amino-2H-1,4-benzothiazin-3(4H)-one is not yet elucidated. However, based on the activities of related compounds, several hypotheses can be proposed for further investigation.

Hypothesized Signaling Pathway Involvement in Neuroprotection

Given the interest in benzothiazines as neuroprotective agents, a potential mechanism could involve the modulation of signaling pathways related to neuronal survival and inflammation. For example, as an acetylcholinesterase inhibitor, it would increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Hypothesized mechanism of action as an acetylcholinesterase inhibitor.

Future Directions and Conclusion

6-amino-2H-1,4-benzothiazin-3(4H)-one represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of the amino group allows for extensive derivatization, opening avenues for the development of new acetylcholinesterase inhibitors, anti-inflammatory agents, and anticancer drugs.

Future research should focus on:

-

The development and optimization of a robust and scalable synthesis for 6-amino-2H-1,4-benzothiazin-3(4H)-one.

-

A comprehensive evaluation of its physicochemical properties.

-

In-depth biological screening to identify its primary pharmacological targets and elucidate its mechanism of action.

-

The design and synthesis of novel derivatives to explore structure-activity relationships and enhance therapeutic potential.

By providing this consolidated technical guide, we aim to facilitate further research into this promising heterocyclic compound and accelerate the discovery of new and effective therapeutic agents.

References

-

[Synthesis and microbiological evaluation of 1-(4-methyl-6-nitro-2h-benzo[b][3]thiazine-3(4h)-ylidene)hydrazine-1,1-dioxide derivatives. (URL not available)]([Link])

-

[Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI.]([Link])

-

[Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. National Center for Biotechnology Information.]([Link])

Sources

A Comprehensive Guide to the Structural Elucidation of 6-amino-2H-1,4-benzothiazin-3(4H)-one

Abstract

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potential applications in neurodegenerative disease and oncology.[1][2] The precise determination of the chemical structure of novel derivatives is paramount for understanding structure-activity relationships and ensuring the integrity of drug development programs. This in-depth technical guide provides a systematic and multi-faceted approach to the structural elucidation of a key derivative, 6-amino-2H-1,4-benzothiazin-3(4H)-one. We will navigate through the synergistic application of modern analytical techniques, including Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice, thereby creating a self-validating analytical workflow.

Introduction: The Significance of the 1,4-Benzothiazine Core

The 1,4-benzothiazine heterocyclic system is a cornerstone in the development of new therapeutic agents.[2] Its derivatives have been reported to possess a broad spectrum of pharmacological properties.[1][2] The introduction of an amino group at the 6-position of the 2H-1,4-benzothiazin-3(4H)-one core can significantly modulate its electronic properties and potential for further functionalization, making it a valuable intermediate in synthetic chemistry and drug discovery. An unambiguous structural confirmation is the non-negotiable first step in the journey of such a molecule from the laboratory to potential clinical applications. This guide will use a hypothetical, yet chemically plausible, set of analytical data to illustrate the elucidation process.

The Analytical Blueprint: A Multi-Technique Approach

The elucidation of a novel chemical entity is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the congruence of all data that leads to a confident structural assignment. Our approach is hierarchical, starting with a confirmation of the molecular mass and elemental formula, followed by the identification of functional groups, and culminating in the precise mapping of the atomic connectivity.

Caption: Workflow for the structure elucidation of 6-amino-2H-1,4-benzothiazin-3(4H)-one.

Mass Spectrometry: Defining the Molecular Boundaries

The first crucial step is to determine the exact mass and, by extension, the elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A 1 mg/mL solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.[3]

-

Data Acquisition: The analysis is performed in positive ion mode. The instrument is calibrated using a standard of known masses. Data is acquired over a mass range of m/z 50-500.

-

Data Analysis: The monoisotopic mass of the protonated molecule [M+H]⁺ is determined. The elemental composition is calculated using software that matches the measured accurate mass to possible elemental formulas within a specified mass tolerance (typically < 5 ppm).

Data Interpretation and Plausible Fragmentation

For 6-amino-2H-1,4-benzothiazin-3(4H)-one (C₈H₈N₂OS), the expected exact mass of the [M+H]⁺ ion is 181.0430. The presence of two nitrogen atoms is indicated by the odd nominal mass of the molecular ion, consistent with the Nitrogen Rule.[4] The presence of sulfur can be corroborated by the characteristic isotopic pattern, specifically the [M+2] peak with an abundance of approximately 4.2% relative to the molecular ion peak.[4]

Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely lead to characteristic fragmentation patterns.[5][6]

Caption: Plausible fragmentation pathways for 6-amino-2H-1,4-benzothiazin-3(4H)-one.

FT-IR Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[7] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[8]

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Spectral Interpretation

The IR spectrum provides clear evidence for the key functional groups within the target molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Aromatic Amine | The presence of two bands in this region is characteristic of a primary amine (-NH₂).[9] |

| 3200-3100 | N-H stretch | Lactam | The N-H bond of the lactam typically appears as a broad band. |

| ~1680 | C=O stretch (amide I band) | Cyclic Amide (Lactam) | The carbonyl group in a six-membered lactam ring absorbs in this region.[10] |

| 1620-1580 | N-H bend | Primary Amine | This bending vibration further confirms the presence of the -NH₂ group.[9] |

| 1500-1400 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring.[11] |

| 1335-1250 | C-N stretch | Aromatic Amine | This strong band indicates the connection of the nitrogen to the aromatic ring.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, typically DMSO-d₆, which is chosen for its ability to dissolve a wide range of compounds and to avoid exchange of the labile N-H protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

1D NMR Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired.

-

2D NMR Acquisition: COSY, HSQC, and HMBC spectra are acquired using standard pulse programs.[12]

Data Interpretation: Assembling the Pieces

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 10.15 | s | 1H | H-4 | The deshielded singlet is characteristic of a lactam N-H proton. |

| 7.05 | d (J = 8.4 Hz) | 1H | H-8 | This doublet corresponds to the proton ortho to the sulfur atom. |

| 6.80 | d (J = 2.4 Hz) | 1H | H-5 | A doublet with a small coupling constant, characteristic of meta coupling on the aromatic ring. |

| 6.65 | dd (J = 8.4, 2.4 Hz) | 1H | H-7 | The doublet of doublets shows both ortho and meta couplings, placing it between H-8 and H-5. |

| 5.10 | s | 2H | H-6 (-NH₂) | A broad singlet that integrates to two protons is indicative of the primary amine group. |

| 3.35 | s | 2H | H-2 | The singlet integrating to two protons corresponds to the isolated methylene group in the thiazine ring. |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 165.5 | C-3 | The chemical shift is typical for a lactam carbonyl carbon.[13] |

| 145.0 | C-6 | The carbon attached to the electron-donating amino group is shifted downfield. |

| 140.1 | C-4a | A quaternary carbon in the aromatic region. |

| 125.0 | C-8 | An aromatic CH carbon. |

| 118.2 | C-8a | A quaternary carbon adjacent to the sulfur atom. |

| 115.4 | C-5 | An aromatic CH carbon. |

| 114.8 | C-7 | An aromatic CH carbon. |

| 34.5 | C-2 | The methylene carbon adjacent to the sulfur atom. |

2D NMR Correlations: The relationships established in the 1D spectra are confirmed and expanded upon using 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A key correlation would be observed between H-7 (δ 6.65) and H-8 (δ 7.05), confirming their ortho relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to its directly attached carbon. For example, it would show correlations between H-2 (δ 3.35) and C-2 (δ 34.5), H-5 (δ 6.80) and C-5 (δ 115.4), H-7 (δ 6.65) and C-7 (δ 114.8), and H-8 (δ 7.05) and C-8 (δ 125.0).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away.

Caption: Key HMBC correlations for 6-amino-2H-1,4-benzothiazin-3(4H)-one.

Conclusion: A Unified Structural Hypothesis

The collective data from HRMS, FT-IR, and comprehensive NMR analysis provides a cohesive and unambiguous structural assignment for 6-amino-2H-1,4-benzothiazin-3(4H)-one. HRMS established the elemental formula as C₈H₈N₂OS. FT-IR confirmed the presence of a primary aromatic amine, a lactam, and an aromatic ring. The 1D and 2D NMR experiments provided the definitive connectivity map, allowing for the assignment of every proton and carbon atom in the molecule. This systematic, multi-technique approach ensures the highest level of confidence in the structural elucidation, a critical foundation for any further research and development involving this promising heterocyclic compound.

References

-

Gawinecki, R., Trzebiatowska, K., & Rasala, D. (2002). Synthesis and spectral characterization of some 2H-1,4-benzothiazin-3-one derivatives. ResearchGate. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., & Marwa, S. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. American Journal of Organic Chemistry. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Laganowsky, A., Reading, E., Allison, T. M., Ulmschneider, M. B., & Robinson, C. V. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][10][12]oxazine. [Link]

-

Kappe, C. O., & Murphree, S. S. (2008). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. PMC. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Organic Chemistry at CU Boulder. [Link]

-

MDPI. (2023). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. MDPI. [Link]

-

YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]

-

PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Palacký University Olomouc. [Link]

-

Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Chemistry. [Link]

-

Princeton University. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Princeton University. [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

ResearchGate. (2023). 2,1-Benzothiazine - (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

ACS Publications. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews. [Link]

-

University of Maryland, Baltimore County. (n.d.). Stepbystep procedure for NMR data acquisition. UMBC. [Link]

-

PubMed Central. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PubMed Central. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

ResearchGate. (n.d.). FTIR study of five complex ?-lactam molecules. [Link]

-

Bentham Science. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Bentham Science. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Illinois State University. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA. [Link]

-

PMC. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC. [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Emory University. (2011). 1D and 2D NMR. Emory University. [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

-

PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

-

PMC. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. [Link]

-

ResearchGate. (n.d.). 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. [Link]

-

Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Wiley Online Library. [Link]

-

Beilstein Journals. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journals. [Link]

-

University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Wisconsin-La Crosse. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB. [Link]

-

Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. Ohio State University. [Link]

-

PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]

Sources

- 1. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. whitman.edu [whitman.edu]

- 5. article.sapub.org [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. edinst.com [edinst.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. emerypharma.com [emerypharma.com]

- 13. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 6-amino-2H-1,4-benzothiazin-3(4H)-one

An In-Depth Technical Guide to the Spectroscopic Data of 6-amino-2H-1,4-benzothiazin-3(4H)-one

Foreword for the Researcher

Molecular Structure and Its Spectroscopic Implications

The structure of 6-amino-2H-1,4-benzothiazin-3(4H)-one comprises a benzene ring fused to a thiazine ring, with an amino group at the 6-position and a carbonyl group at the 3-position. This arrangement of functional groups and aromatic systems gives rise to a unique spectroscopic fingerprint that can be elucidated through various analytical techniques. Understanding the interplay between the electron-donating amino group, the electron-withdrawing amide functionality, and the aromatic system is crucial for the accurate interpretation of the spectral data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 6-amino-2H-1,4-benzothiazin-3(4H)-one, based on analogous compounds and fundamental spectroscopic principles.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6-amino-2H-1,4-benzothiazin-3(4H)-one is expected to exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as vibrations associated with the aromatic ring.

Table 1: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) | The presence of both a primary amine and a secondary amide will likely result in a broad, overlapping band in this region. Similar N-H stretching frequencies are observed in related amino-benzothiazine structures.[1] |

| 1680-1660 | Strong | C=O stretching (amide) | The carbonyl group of the cyclic amide (lactam) is expected to absorb in this range. The exact position will be influenced by ring strain and hydrogen bonding.[1] |

| 1620-1580 | Medium | N-H bending (amine) and C=C stretching (aromatic) | The bending vibration of the primary amine often overlaps with the aromatic C=C stretching vibrations. |

| 1550-1500 | Medium-Strong | C=C stretching (aromatic) | These absorptions are characteristic of the benzene ring. |

| 1350-1250 | Medium | C-N stretching (aromatic amine and amide) | The stretching vibrations of the C-N bonds in both the aromatic amine and the amide are expected in this region. |

| ~820 | Strong | C-H out-of-plane bending (aromatic) | For a 1,2,4-trisubstituted benzene ring, a strong absorption in this region is anticipated, indicating the substitution pattern. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum will reveal the chemical environment and connectivity of the protons in the molecule. The aromatic region is of particular interest for confirming the substitution pattern.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~10.2 | Singlet | 1H | N-H (amide) | The amide proton is typically deshielded and appears as a broad singlet. |

| ~6.8-7.2 | Multiplet | 3H | Aromatic C-H | The protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other. The electron-donating amino group will cause an upfield shift compared to unsubstituted benzothiazinones. |

| ~5.0 | Singlet | 2H | NH₂ (amine) | The protons of the primary amine often appear as a broad singlet and can exchange with D₂O. |

| ~3.4 | Singlet | 2H | S-CH₂-C=O | The methylene protons adjacent to the sulfur and carbonyl groups are expected to be a singlet in a non-chiral environment. Data from related 2H-1,4-benzothiazin-3-one derivatives show this signal around 3.50 ppm.[1] |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~165 | C=O (amide) | The amide carbonyl carbon is highly deshielded and appears in the downfield region of the spectrum. This is consistent with data from similar benzothiazinone structures.[1] |

| ~140-145 | Aromatic C-NH₂ | The carbon atom attached to the amino group is expected to be significantly shielded by the electron-donating effect of the nitrogen. |

| ~120-130 | Aromatic C-S and C-N (amide) | The quaternary carbons of the benzene ring attached to the sulfur and amide nitrogen will appear in this region. |

| ~110-125 | Aromatic C-H | The protonated carbons of the benzene ring will have chemical shifts influenced by the substituents. |

| ~30 | S-CH₂-C=O | The methylene carbon is expected in the aliphatic region of the spectrum. In a related structure, this carbon appears at 30.3 ppm.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which helps in confirming its molecular weight and structure.

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment | Rationale and Comparative Insights |

| 194 | [M]⁺ | The molecular ion peak corresponding to the exact mass of C₈H₈N₂OS. |

| 166 | [M-CO]⁺ | Loss of a carbonyl group is a common fragmentation pathway for cyclic ketones and amides. |

| 134 | [M-CO-S]⁺ | Subsequent loss of the sulfur atom from the [M-CO]⁺ fragment. |

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.

Sample Preparation

-

Purity: The sample of 6-amino-2H-1,4-benzothiazin-3(4H)-one should be of high purity (>95%), as impurities can significantly complicate spectral interpretation.[6] Purity can be assessed by HPLC or LC-MS.

-

Solvent Selection: For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for heating if solubility is an issue.[4] For IR spectroscopy, the sample can be prepared as a KBr pellet or a Nujol mull.

Data Acquisition

-

IR Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer should be used to acquire the spectrum over a range of 4000-400 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[6] Standard pulse sequences should be employed. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to confirm the proton-proton and proton-carbon correlations, respectively.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source is recommended to confirm the elemental composition of the molecular ion.[6]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 6-amino-2H-1,4-benzothiazin-3(4H)-one.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 6-amino-2H-1,4-benzothiazin-3(4H)-one.

Concluding Remarks for the Practicing Scientist

This guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 6-amino-2H-1,4-benzothiazin-3(4H)-one. The presented data, derived from established spectroscopic principles and comparison with structurally related molecules, offers a robust framework for the characterization of this compound. For researchers synthesizing this molecule or its derivatives, the outlined protocols and expected spectral features will serve as a valuable tool for structural verification. The true utility of this guide will be realized when experimental data is acquired and compared against these predictions, thereby validating the synthetic outcome and contributing to the growing body of knowledge on this important class of heterocyclic compounds.

References

-

Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. ResearchGate. Available at: [Link]

-

2,1-Benzothiazine - (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. ResearchGate. Available at: [Link]

-

2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. National Center for Biotechnology Information. Available at: [Link]

-

2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Royal Society of Chemistry. Available at: [Link]

-

Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Center for Biotechnology Information. Available at: [Link]

-

Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 1,4-Benzothiazines: A Technical Guide for Drug Discovery

Introduction: The Versatile 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core, a heterocyclic system featuring a benzene ring fused to a thiazine ring, represents a privileged scaffold in medicinal chemistry. This unique structural motif, characterized by a folded structure along the nitrogen-sulfur axis, imparts a diverse range of pharmacological properties, making it a focal point for the development of novel therapeutic agents.[1] The inherent bioactivity of this class of compounds has spurred extensive research, revealing a remarkable spectrum of activities including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[2][3] This in-depth technical guide provides a comprehensive overview of the biological activities of 1,4-benzothiazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), key synthetic strategies, and the experimental protocols essential for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective therapies.

Anticancer Activity: Targeting the Hallmarks of Malignancy

1,4-benzothiazine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: A Multi-pronged Attack

A primary mechanism of action for many 1,4-benzothiazine derivatives is the induction of apoptosis , or programmed cell death. This is often achieved through the modulation of key signaling pathways. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to the activation of caspases and the subsequent dismantling of the cancer cell.

Furthermore, certain 1,4-benzothiazine derivatives function as enzyme inhibitors , targeting proteins critical for cancer progression. A notable example is the inhibition of carbonic anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and XII.[4] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor growth and metastasis. By inhibiting these CAs, 1,4-benzothiazine derivatives can disrupt tumor pH regulation, leading to a reduction in primary tumor growth and metastasis.[4]

Figure 1: Anticancer mechanisms of 1,4-benzothiazine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,4-benzothiazine derivatives is significantly influenced by the nature and position of substituents on the benzothiazine core. Key SAR observations include:

-

Substitution at the 2 and 3-positions: The introduction of various aryl and alkyl groups at these positions can dramatically modulate activity.

-

Electron-withdrawing groups: The presence of electron-withdrawing groups on the phenyl ring attached to the benzothiazine nucleus has been shown to enhance cytotoxic activity in some series.

-

Specific functional groups: The incorporation of moieties such as semicarbazones and oxothiazolidines has led to derivatives with potent and selective anticancer effects.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 1,4-benzothiazine derivatives against various human cancer cell lines.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| BTZ-1 | 2-(4-chlorophenyl), 3-methyl | HeLa | 9.76 | [1] |

| BTZ-2 | Indole-based hydrazine carboxamide | HT29 | 0.015 | [4] |

| BTZ-3 | Indole-based hydrazine carboxamide | H460 | 0.28 | [4] |

| BTZ-4 | Methoxybenzamide | A549 | 1.1 - 8.8 | [4] |

| BTZ-5 | Chloromethylbenzamide | HCT-116 | 1.1 - 8.8 | [4] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 1,4-benzothiazine derivatives have demonstrated significant potential in this arena, exhibiting broad-spectrum activity against both bacteria and fungi.[2][5]

Mechanism of Action: Disrupting Essential Bacterial Processes

A key target for the antibacterial action of some 1,4-benzothiazine derivatives is the enzyme peptide deformylase (PDF) .[6] This metalloenzyme is essential for bacterial protein synthesis, and its inhibition leads to bacterial cell death. This mechanism offers a promising avenue for the development of new antibiotics with a novel mode of action.

Figure 2: Antimicrobial mechanism via peptide deformylase inhibition.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial efficacy of 1,4-benzothiazines is highly dependent on their substitution patterns. Important SAR findings include:

-

Substituents on the benzene ring: The introduction of halogen atoms, such as chlorine, can significantly enhance antibacterial and antifungal activity.

-

Modifications at the N-4 position: Alkylation or acylation at the nitrogen atom of the thiazine ring can influence the spectrum and potency of antimicrobial action.

-

Heterocyclic moieties: The fusion or attachment of other heterocyclic rings, such as triazoles, to the 1,4-benzothiazine scaffold has yielded compounds with potent and broad-spectrum antimicrobial properties.[4]

Quantitative Analysis of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative 1,4-benzothiazine derivatives against various microbial strains.

| Compound ID | Substituents | Microbial Strain | MIC (µg/mL) | Reference |

| ABT-1 | 5,7,8-trichloro, 3-propyl-2-carboxylate | Bacillus subtilis | 41-124 | [7] |

| ABT-2 | 5,7,8-trichloro, 3-propyl-2-carboxylate | Escherichia coli | 58-158 | [7] |

| ABT-3 | 5,7,8-trichloro, 3-propyl-2-carboxylate | Aspergillus niger | 59-78 | [7] |

| ABT-4 | Triazole and oxazolidinone moieties | Staphylococcus aureus | - | [4] |

Anti-Inflammatory, Antiviral, and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, 1,4-benzothiazine derivatives have demonstrated a wide array of other valuable biological activities.

Anti-Inflammatory Effects

Several 1,4-benzothiazine derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) .[8] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[9]

Antiviral Potential

The antiviral activity of 1,4-benzothiazines has been explored against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV) .[10][11] The mechanisms of action are varied and can involve the inhibition of viral replication at different stages. For instance, some derivatives have been shown to enhance the activity of existing antiviral drugs like acyclovir against HSV-2.[12]

Neuroprotective Properties

Emerging research highlights the neuroprotective potential of 1,4-benzothiazine derivatives, with implications for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .[9][13] Their mechanisms of action in this context are thought to involve the modulation of multiple pathways, including the inhibition of protein kinases like casein kinase-1δ (CK-1δ) and the reduction of oxidative stress and neuroinflammation.[13]

Synthesis and Experimental Protocols

General Synthesis of 2,3-Disubstituted-1,4-Benzothiazines

A common and versatile method for the synthesis of 2,3-disubstituted-1,4-benzothiazines involves the condensation of 2-aminothiophenol with β-dicarbonyl compounds.[14][15]

Figure 3: General synthetic scheme for 2,3-disubstituted-1,4-benzothiazines.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the appropriate β-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol), add 2-aminothiophenol (1 mmol).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few minutes to several hours, depending on the specific reactants. Microwave irradiation can also be employed to accelerate the reaction.[14]

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired 2,3-disubstituted-1,4-benzothiazine.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,4-benzothiazine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the 1,4-benzothiazine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 1,4-benzothiazine scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The diverse range of activities, from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties, underscores the versatility of this heterocyclic system. Future research in this area should focus on several key aspects:

-

Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective derivatives.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the various biological activities to facilitate targeted drug development.

-

In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, pharmacokinetic profiles, and safety.

-

Combination Therapies: Exploring the potential of 1,4-benzothiazine derivatives in combination with existing therapies to enhance efficacy and overcome drug resistance.

The continued exploration of the chemical space around the 1,4-benzothiazine nucleus holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Advances. [Link]

-

Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2025). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. (2009). ResearchGate. [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Chemistry & Biology Interface. [Link]

-

Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. (n.d.). Taylor & Francis Online. [Link]

-

Benzothiazole Moiety and Its Derivatives as Antiviral Agents. (2021). MDPI. [Link]

-

Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. (2017). ResearchGate. [Link]

-

Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. (n.d.). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. (2009). ResearchGate. [Link]

-

Synthesis and Antiviral Activity of New 1, 4‐Benzothiazines: Sulphoxides and Sulphone derivatives. (1998). ResearchGate. [Link]

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Publishing. [Link]

-

Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Publishing. [Link]

-

SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. (n.d.). Semantic Scholar. [Link]

-

Combination of benzo[a]phenothiazines with acyclovir against herpes simplex virus. (2001). PubMed. [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI. [Link]

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. [Link]

-

Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. (n.d.). MDPI. [Link]

-

SYNTHESIS OF 2-SUBSTITUTED 2,3-DIHYDRO- 1,4 BENZOTHIAZINE-3-THIONES VIA IMINOPHOSPHORANES. (1995). HETEROCYCLES. [Link]

-

SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. (n.d.). Semantic Scholar. [Link]

-

Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. (2024). Frontiers. [Link]

-

Antiviral Agents – Benzazine Derivatives. (n.d.). ResearchGate. [Link]

-

Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (2024). National Institutes of Health. [Link]

-

Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. (2024). National Institutes of Health. [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]

- 7. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combination of benzo[a]phenothiazines with acyclovir against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide to the Pharmacological Properties of 6-amino-2H-1,4-benzothiazin-3(4H)-one and its Analogs

Foreword: Unveiling the Therapeutic Potential of the Benzothiazine Scaffold

The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic compounds, the 1,4-benzothiazine nucleus has emerged as a privileged structure, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] This guide provides an in-depth exploration of the pharmacological properties associated with the 2H-1,4-benzothiazin-3(4H)-one core, with a particular focus on the 6-amino substituted derivative. While direct, extensive research on this specific analog is nascent, this document synthesizes the wealth of knowledge available on structurally related compounds to build a comprehensive profile and to project the therapeutic potential of this promising molecule. We will delve into the synthetic pathways, explore established and putative mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds, offering a robust resource for researchers and drug development professionals.

The 2H-1,4-benzothiazin-3(4H)-one Core: Synthesis and Chemical Profile

The therapeutic efficacy of any compound is intrinsically linked to its synthesis and structural characteristics. The 2H-1,4-benzothiazin-3(4H)-one scaffold is typically synthesized through the cyclocondensation of 2-aminothiophenol with a suitable three-carbon synthon. A common and effective method involves the reaction of 2-aminothiophenols with α-halo-esters, such as ethyl chloroacetate, or with α,β-unsaturated esters.[1] The presence of the lactam and thioether moieties within the heterocyclic ring system imparts a unique electronic and conformational profile, making it an attractive starting point for chemical modifications aimed at tuning its pharmacological activity.

The introduction of an amino group at the 6-position, as in our target molecule, 6-amino-2H-1,4-benzothiazin-3(4H)-one, provides a key functional handle for further derivatization. This amino group can be acylated, alkylated, or used in other coupling reactions to generate a library of analogs with diverse physicochemical properties.[2]

Caption: General synthetic route to the 2H-1,4-benzothiazin-3(4H)-one core.

Pharmacological Landscape: A Multi-target Profile

Derivatives of the 1,4-benzothiazine scaffold have been reported to exhibit a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and anticancer activities.[1][3][4] This multi-target profile underscores the therapeutic versatility of this heterocyclic system.

Neuroprotective Effects via Monoamine Oxidase (MAO) Inhibition

One of the most significant and well-documented pharmacological properties of 2H-1,4-benzothiazin-3(4H)-one derivatives is their ability to inhibit monoamine oxidase (MAO).[5] MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Its inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a strategy that has proven effective in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5]

Studies have shown that certain 2H-1,4-benzothiazin-3(4H)-one derivatives are potent inhibitors of both MAO-A and MAO-B isoforms, with a notable preference for MAO-B.[5] This selectivity is particularly advantageous for the treatment of Parkinson's disease, as MAO-B is the predominant isoform in the striatum, where it is involved in the metabolism of dopamine.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| 1d | 0.714 | 0.0096 | [5] |

| 1b | - | 0.0027 | [5] |

| 1c | - | 0.0082 | [5] |

| 1h | - | 0.0041 | [5] |

Table 1: In vitro MAO inhibitory activity of selected 2H-1,4-benzothiazin-3(4H)-one derivatives.[5]

The mechanism of inhibition is believed to involve the interaction of the benzothiazinone nucleus with the active site of the MAO enzyme. Molecular docking studies have provided insights into the binding modes of these compounds, suggesting that they form stable complexes with key amino acid residues in the enzyme's active site.[5]

Caption: Proposed mechanism of neuroprotection via MAO inhibition.

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response implicated in a wide range of diseases. Derivatives of the related 1,2-benzothiazine scaffold are known to possess significant anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] While direct evidence for COX inhibition by 6-amino-2H-1,4-benzothiazin-3(4H)-one is not yet available, the structural similarity to known anti-inflammatory agents suggests that this is a promising avenue for investigation.

The anti-inflammatory activity of benzothiazine derivatives may also be mediated by other mechanisms, such as the suppression of pro-inflammatory cytokines and the modulation of kinase signaling pathways involved in the inflammatory cascade.[6] Some pyridazino[4,5-b][3][9]benzothiazin-1(10H)-one derivatives have demonstrated analgesic and anti-inflammatory activities comparable to phenylbutazone with a low ulcerogenic potential.[10]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases. Several studies have highlighted the antioxidant potential of benzothiazine and benzothiazole derivatives.[4][9][11] These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive species. The presence of an amino group on the aromatic ring, as in 6-amino-2H-1,4-benzothiazin-3(4H)-one, may enhance this antioxidant capacity.

The antioxidant activity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[12]

The Role of the 6-Amino Group: A Gateway to Enhanced Potency and Selectivity

The introduction of an amino group at the 6-position of the 2H-1,4-benzothiazin-3(4H)-one scaffold is a strategic chemical modification. This functional group can significantly influence the compound's electronic properties, lipophilicity, and its ability to form hydrogen bonds with biological targets. Furthermore, the 6-amino group serves as a versatile synthetic handle for the creation of a diverse library of analogs, allowing for the systematic exploration of the structure-activity relationship (SAR). Future research should focus on the synthesis and pharmacological evaluation of N-substituted derivatives of 6-amino-2H-1,4-benzothiazin-3(4H)-one to probe its interaction with various biological targets and to optimize its therapeutic profile.

Experimental Protocols: A Guide to Pharmacological Evaluation